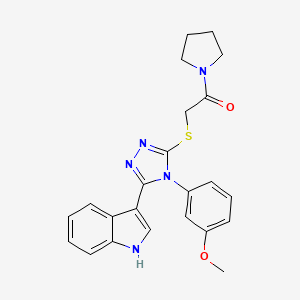
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel organic molecule that integrates diverse pharmacophores including indole, triazole, and pyrrolidine. Its unique structural features suggest potential applications in medicinal chemistry due to various biological activities associated with its constituent moieties.
Structural Characteristics
This compound has a molecular weight of approximately 524.64 g/mol and is characterized by the following structural components:
- Indole moiety : Known for its role in various biological processes.
- Triazole ring : Recognized for its significant pharmacological properties.
- Pyrrolidine group : Enhances solubility and bioavailability.
Antimicrobial Activity
Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal and antibacterial activities. For instance:
- A study highlighted the antifungal efficacy of triazole derivatives against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) ranging from 0.0156 to 0.5 μg/mL .
Anticancer Potential
The indole and triazole moieties are implicated in anticancer activity. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation:
- In vitro studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cells by modulating specific signaling pathways .
Anticonvulsant Effects
Recent research has explored the anticonvulsant properties of triazole derivatives. For example, specific compounds demonstrated protective effects in animal models, indicating potential therapeutic applications for epilepsy .
The mechanism of action for this compound involves:
- Enzyme inhibition : The triazole ring can interact with enzyme active sites, inhibiting their function.
- Receptor modulation : The indole moiety may bind to neurotransmitter receptors, influencing neuronal excitability and signaling pathways .
Case Studies
- Antifungal Activity Study : A series of indole-triazole compounds were synthesized and tested against fungal pathogens. Results indicated enhanced activity compared to standard antifungal agents, suggesting the efficacy of integrating these moieties .
- Anticancer Evaluation : In a comparative study, various triazole derivatives were assessed for their cytotoxic effects on human cancer cell lines. The compound exhibited significant growth inhibition, correlating with its structural features .
Data Tables
Propriétés
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-30-17-8-6-7-16(13-17)28-22(19-14-24-20-10-3-2-9-18(19)20)25-26-23(28)31-15-21(29)27-11-4-5-12-27/h2-3,6-10,13-14,24H,4-5,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCPLIDQSUYNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)N3CCCC3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














